molecular formula C9H6BrN3S B2991977 3-(Azidomethyl)-2-bromo-1-benzothiophene CAS No. 2490412-76-3

3-(Azidomethyl)-2-bromo-1-benzothiophene

Cat. No.: B2991977
CAS No.: 2490412-76-3
M. Wt: 268.13
InChI Key: CGSJBLLRAAVAMQ-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-2-bromo-1-benzothiophene is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an azidomethyl group at the 3-position and a bromine atom at the 2-position. Its molecular formula is C₉H₆BrN₃S, with a molecular weight of 268.14 g/mol. The compound combines reactive functional groups (azide and bromine), enabling diverse applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and cross-coupling reactions. The benzothiophene scaffold contributes to π-conjugation, making it relevant in materials science and pharmaceutical research .

Properties

IUPAC Name

3-(azidomethyl)-2-bromo-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3S/c10-9-7(5-12-13-11)6-3-1-2-4-8(6)14-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJBLLRAAVAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2-bromo-1-benzothiophene typically involves the bromination of 1-benzothiophene followed by the introduction of the azidomethyl group. One common method involves the bromination of 1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromo-1-benzothiophene is then reacted with sodium azide in a solvent like dimethylformamide (DMF) to introduce the azidomethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the bromination and azidation steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2-bromo-1-benzothiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like DMF or DMSO, with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Cycloaddition Reactions: Often performed in the presence of copper(I) catalysts (CuAAC) or other transition metal catalysts.

    Reduction Reactions: Conducted under an inert atmosphere with reducing agents like LiAlH4 in ether solvents.

Major Products

    Substitution Reactions: Products include various substituted benzothiophenes depending on the nucleophile used.

    Cycloaddition Reactions: Formation of 1,2,3-triazoles.

    Reduction Reactions: Conversion of the azide group to an amine, resulting in 3-(Aminomethyl)-2-bromo-1-benzothiophene.

Scientific Research Applications

3-(Azidomethyl)-2-bromo-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The azide group can be used for bioorthogonal labeling, allowing for the tracking of biomolecules in living systems.

    Industry: Used in the synthesis of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-2-bromo-1-benzothiophene depends on the specific application and the chemical reactions it undergoes. For example, in bioorthogonal labeling, the azide group reacts with alkyne-functionalized molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

1-(Azidomethyl)-4-bromobenzene

  • Structure : Benzene ring with azidomethyl (-CH₂N₃) at position 1 and bromine at position 4.
  • Molecular Formula : C₇H₆BrN₃.
  • Key Differences :
    • Core Structure : Benzene vs. benzothiophene. The benzothiophene core enhances electron delocalization and steric bulk.
    • Reactivity : Both compounds undergo CuAAC, but the electron-withdrawing thiophene sulfur in 3-(Azidomethyl)-2-bromo-1-benzothiophene may accelerate azide reactivity compared to the purely aromatic benzene derivative .
    • Applications : 1-(Azidomethyl)-4-bromobenzene is used in synthesizing triazoles with corrosion-inhibiting properties, as demonstrated in electrochemical studies .

2-Acetyl-4-bromothiophene

  • Structure : Thiophene ring with acetyl (-COCH₃) at position 2 and bromine at position 4.
  • Molecular Formula : C₆H₅BrOS.
  • Key Differences :
    • Substituents : Acetyl (electron-withdrawing) vs. azidomethyl (neutral/electron-deficient).
    • Applications : 2-Acetyl-4-bromothiophene is primarily used in organic synthesis for functional group transformations, whereas the azidomethyl group in the target compound enables bioorthogonal chemistry .

Macrocyclic Control Compounds with Azidomethyl Fragments

  • Structure : Fragments of macrocycles synthesized via CuAAC, such as those derived from 1,4-bis(azidomethyl)-benzene .
  • Key Differences :
    • Macrocycle Integration : The target compound lacks the macrocyclic architecture but shares azidomethyl reactivity.
    • Self-Assembly : Macrocyclic azidomethyl derivatives exhibit ultrasound-induced gelation, whereas this compound’s smaller size limits such properties but enhances solubility for solution-phase reactions .

Comparative Data Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications
This compound Benzothiophene 3-CH₂N₃, 2-Br 268.14 Click chemistry, drug discovery
1-(Azidomethyl)-4-bromobenzene Benzene 1-CH₂N₃, 4-Br 214.05 Corrosion inhibitors, triazoles
2-Acetyl-4-bromothiophene Thiophene 2-COCH₃, 4-Br 205.07 Organic synthesis
Macrocycle Fragments (e.g., from [1]) Benzene/Thiophene Azidomethyl, propargyl Varies Supramolecular gels, materials

Biological Activity

3-(Azidomethyl)-2-bromo-1-benzothiophene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with key molecular targets such as DNA polymerase. This article explores the compound's biological activity, synthesis, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and an azidomethyl group attached to a benzothiophene core. This configuration is believed to contribute to its biological activity.

Target and Mode of Action:
The primary target of this compound is DNA polymerase, an essential enzyme in DNA replication. The compound acts as a nucleotide analogue, which allows it to be incorporated into the growing DNA strand during replication. This incorporation can lead to mutations or disruptions in normal DNA synthesis, ultimately affecting cellular functions.

Biochemical Pathways:
By mimicking natural nucleotides, the compound influences the biochemical pathways involved in DNA synthesis. Its small size and structural similarity to natural substrates suggest that it may exhibit good bioavailability and efficacy in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity: Preliminary studies suggest that compounds with similar structures can inhibit tumor growth by inducing apoptosis in neoplastic cells. The incorporation of this compound into DNA may disrupt cancer cell proliferation .
  • Enzyme Inhibition: The compound may also inhibit specific enzymes involved in metabolic pathways, similar to other thiophene derivatives known for their pharmacological properties .

Synthesis and Preparation Methods

The synthesis of this compound typically involves two main steps:

  • Bromination: The starting material, 1-benzothiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
  • Azidation: The resulting 2-bromo-1-benzothiophene is then reacted with sodium azide in a solvent such as dimethylformamide (DMF) to introduce the azidomethyl group.

Research Applications

This compound has several applications across different fields:

  • Medicinal Chemistry: As a building block for synthesizing more complex molecules, it holds promise for drug discovery and development.
  • Bioorthogonal Chemistry: The azide group allows for bioorthogonal labeling techniques, enabling tracking of biomolecules within living systems.
  • Material Science: Its unique properties make it suitable for developing organic semiconductors and other advanced materials .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(Azidomethyl)-2-bromo-1-benzothiophene with high purity?

Answer:
The synthesis typically involves bromination of a benzothiophene precursor. For example, selective bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of catalysts like FeCl₃ or AlCl₃ under anhydrous conditions . Subsequent functionalization with an azidomethyl group may employ nucleophilic substitution of a bromomethyl intermediate using sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at 50–60°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction progress should be monitored by TLC and validated via ¹H NMR .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine and azidomethyl positions) and assess purity. Aromatic protons in benzothiophene typically appear at δ 7.0–8.0 ppm, while azidomethyl (–CH₂N₃) protons resonate near δ 4.0–4.5 ppm .
  • IR Spectroscopy : The azide group exhibits a strong asymmetric stretching band at ~2100 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrN₃S) and isotopic patterns .

Advanced: How does the azidomethyl group influence the electronic properties and reactivity of 2-bromo-1-benzothiophene derivatives?

Answer:
The azidomethyl group is electron-withdrawing due to resonance effects, polarizing the benzothiophene ring and directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) reveal reduced electron density at the 5- and 7-positions of the benzothiophene core, making these sites less reactive toward electrophiles. This electronic modulation can be exploited to design regioselective cross-coupling reactions (e.g., Suzuki-Miyaura) at the 2-bromo position . Experimental validation via Hammett substituent constants (σₘ) and reaction kinetics is recommended .

Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound (e.g., divergent yields or byproducts)?

Answer:
Contradictions often arise from variations in reaction conditions:

  • Catalyst Loading : Excess AlCl₃ in bromination may lead to overhalogenation. Optimize catalyst ratios via DoE (Design of Experiments) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize intermediates but may promote azide decomposition. Use aprotic solvents (e.g., THF) with strict moisture control .
  • Temperature Control : Exothermic reactions (e.g., bromination) require slow reagent addition and cooling (0–5°C) to suppress side reactions.
    Validate protocols by reproducing literature methods under inert atmospheres (N₂/Ar) and characterizing intermediates via GC-MS or HPLC .

Advanced: What strategies mitigate thermal instability of the azidomethyl group during reactions?

Answer:

  • Low-Temperature Conditions : Conduct reactions below 40°C to prevent azide decomposition.
  • Inert Atmospheres : Use Schlenk lines or gloveboxes to avoid moisture/O₂-induced degradation .
  • Alternative Reagents : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce nucleophilic attack on the azide.
    Thermal stability can be assessed via differential scanning calorimetry (DSC) or TGA, with decomposition onset temperatures typically >120°C .

Advanced: How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Answer:

  • DFT Calculations : Model transition states for Suzuki-Miyaura couplings to predict activation energies and regioselectivity. Focus on Pd(0)/Pd(II) oxidative addition steps at the 2-bromo position .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions for nucleophilic attack .
  • Docking Studies : Screen ligand-catalyst interactions (e.g., Pd(PPh₃)₄) to optimize coupling efficiency. Validate predictions with experimental yields and X-ray crystallography of products .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Explosion Risk : Azides are shock-sensitive. Avoid grinding or sudden temperature changes.
  • Personal Protective Equipment (PPE) : Use blast shields, face shields, and flame-resistant lab coats.
  • Storage : Store at 2–8°C in amber vials with PTFE-lined caps. Label containers with hazard symbols for azides .

Advanced: What are the challenges in functionalizing the azidomethyl group post-synthesis, and how can they be addressed?

Answer:

  • Cu-Free Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) avoids cytotoxic Cu catalysts. Use dibenzocyclooctyne (DBCO) derivatives for bioconjugation .
  • Reduction to Amines : Catalytic hydrogenation (H₂/Pd-C) risks desulfurization of the benzothiophene. Opt for Staudinger reactions (PPh₃/H₂O) for selective reduction to primary amines .

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